tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate
Overview
Description
Tert-butyl ((1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C11H16F3N3O2 and its molecular weight is 279.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
A study focused on synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrated the importance of reaction media and regioselectivity in the chemical synthesis of such compounds. The research highlighted the use of [BMIM][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) and pyridine for obtaining high regioselectivity towards 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles when NaOH in EtOH is used (Martins et al., 2012).
Antibacterial Activity
Novel derivatives, including the tert-butyl carbamate framework, were synthesized and evaluated for their antibacterial activity. This includes a range of compounds synthesized through a series of chemical reactions leading to tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate derivatives, which were characterized and tested for antibacterial properties (Prasad, 2021).
Molecular Structure and Hydrogen Bonding Patterns
Investigations into carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, shed light on their molecular structure, showcasing the interplay of strong and weak hydrogen bonds. These studies provide insights into how molecular assemblies connected through hydrogen bonds can form distinct three-dimensional architectures (Das et al., 2016).
Mechanoluminescence and OLED Applications
Research on Pt(II) phosphors with pyridinyl pyrazolate chelates, including tert-butyl substituted pyrazoles, highlighted their potential in creating mechanoluminescent materials and efficient white organic light-emitting diodes (OLEDs). This involves understanding the photophysical properties of these complexes and their application in creating devices with high efficiency and color rendering (Huang et al., 2013).
Intermediate in Synthesis of Targeted Molecules
Tert-butyl carbamate derivatives serve as important intermediates in the synthesis of complex molecules targeted for various applications, including mTOR-targeted PROTAC molecules. This showcases the role of such compounds in facilitating the creation of biologically active molecules through advanced synthetic routes (Zhang et al., 2022).
Mechanism of Action
Mode of action
The trifluoromethyl group in the compound could potentially increase its lipophilicity, enhancing its ability to cross cell membranes and reach its target . Once at the target, the compound might bind and either activate or inhibit the target’s function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The trifluoromethyl group could potentially enhance its metabolic stability, while the tert-butyl carbamate group might influence its absorption and distribution .
Properties
IUPAC Name |
tert-butyl N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2/c1-10(2,3)19-9(18)15-6-7-5-8(11(12,13)14)17(4)16-7/h5H,6H2,1-4H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQDUHOHFXLSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN(C(=C1)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115785 | |
Record name | Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446786-36-2 | |
Record name | Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446786-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401115785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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